5-Chloro-1,3-dimethyl-1H-pyrazole
Overview
Description
5-Chloro-1,3-dimethyl-1H-pyrazole: is an organic compound with the molecular formula C5H7ClN2 and a molecular weight of 130.575 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole typically involves the chlorination of 1,3-dimethyl-5-pyrazolone. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products are substituted pyrazoles, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions but can include hydroxylated or dechlorinated derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-1,3-dimethyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its reactivity and stability make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole and its derivatives depends on their specific applications. In biological systems, these compounds can interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the pyrazole ring can influence the binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1,3-Dimethyl-5-chloropyrazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 5-Chloro-1,3-dimethyl-1H-pyrazole is unique due to the presence of both methyl groups and a chlorine atom on the pyrazole ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate for the synthesis of various derivatives .
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUSLFAWARYAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334663 | |
Record name | 5-Chloro-1,3-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54454-10-3 | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54454-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for 5-Chloro-1,3-dimethylpyrazole?
A: 5-Chloro-1,3-dimethylpyrazole can be synthesized through several routes. One approach involves the alkylation of 3-methylpyrazole with 2-phenethyl p-toluenesulfonate, yielding 5-chloro-1,3-dimethylpyrazole alongside its isomer, 3-methyl-1-(2-phenethyl)pyrazole []. Another method utilizes the reaction of substituted-2-(phenethyl)hydrazine hydrochloride with acetoacetaldehyde dimethylacetal to obtain the desired compound []. Further functionalization, such as iodination, can be achieved through reactions with I2/HIO3 in acetic acid, yielding compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole [].
Q2: What are the primary applications of 5-Chloro-1,3-dimethylpyrazole in organic synthesis?
A: 5-Chloro-1,3-dimethylpyrazole serves as a versatile building block in organic synthesis. Its reactivity allows for further modifications at different positions of the pyrazole ring. For instance, it can undergo palladium-catalyzed direct arylation at the 4-position, providing access to 4-aryl pyrazoles []. This strategy allows for the synthesis of diversely substituted pyrazole derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.
Q3: How does the structure of 5-Chloro-1,3-dimethylpyrazole-4-carboxamide derivatives influence their antifungal activity?
A: Research indicates a strong correlation between the structure of N-substituted phenyl 5-chloro-1,3-dimethylpyrazole-4-carboxamides and their antifungal activity against Rhizoctonia solani [, ]. The presence of electron-releasing groups at the meta position of the phenyl ring significantly enhances fungicidal activity []. Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical parameters influencing activity, including log k', hydrophobic parameters, electronic parameters, and steric parameters [].
Q4: Are there any safety concerns regarding the nitration of 5-Chloro-1,3-dimethylpyrazole?
A: Nitration reactions are generally associated with safety risks due to the potential for exothermic reactions and the formation of unstable byproducts. Research on the nitration of 5-chloro-1,3-dimethyl-1H-pyrazole has investigated these risks, particularly focusing on the thermal stability and shock sensitivity of the nitrated product []. The study suggests that dilution with H2SO4 can mitigate some of these risks [].
Q5: What analytical techniques are commonly employed for characterizing and quantifying 5-Chloro-1,3-dimethylpyrazole and its derivatives?
A: Various spectroscopic techniques are used for the structural characterization of 5-chloro-1,3-dimethylpyrazole and its derivatives. These include 1H NMR, 13C NMR, 15N NMR, IR, and MS []. These techniques provide valuable information about the compound's structure, purity, and presence of functional groups. Additional analytical methods, such as HPLC or GC, can be employed to quantify the compound in complex mixtures.
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